molecular formula C18H18N4O2S B2436419 (Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 303106-47-0

(Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2436419
CAS No.: 303106-47-0
M. Wt: 354.4 g/mol
InChI Key: QXZBFUYZCMVZNQ-XDHOZWIPSA-N
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Description

(Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

303106-47-0

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O2S/c1-11-4-9-17(25-11)15-10-16(21-20-15)18(23)22-19-12(2)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

QXZBFUYZCMVZNQ-XDHOZWIPSA-N

SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)OC

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

(Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C18H18N4O2S
  • Molecular Weight : 354.43 g/mol
  • CAS Number : 303106-47-0

The compound features a pyrazole core substituted with a methoxyphenyl group and a methylthiophenyl group, which are crucial for its biological activity.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundTBDTBD

2. Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory effects. The compound has been evaluated in various models, showing inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, modifications to the pyrazole structure have led to derivatives with up to 85% inhibition of TNF-α at specific concentrations .

Table 2: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)Concentration (µM)
Dexamethasone76%1
This compoundTBDTBD

3. Anticancer Potential

Recent studies highlight the anticancer potential of pyrazole derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study: Anticancer Activity
A study evaluating a series of pyrazole derivatives found that certain modifications resulted in enhanced cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The mechanism involved the induction of apoptosis through the mitochondrial pathway .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Cytokine Inhibition : The compound inhibits the synthesis and release of pro-inflammatory cytokines.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including (Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound has shown promise in anticancer research. Pyrazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain pyrazole-based compounds possess selective cytotoxicity against cancer cell lines, making them candidates for further investigation in cancer therapeutics .

Synthetic Methodologies

The synthesis of this compound typically involves the condensation of appropriate hydrazones with functionalized pyrazoles. Various synthetic routes have been reported, including:

  • Hydrazone Formation : The initial step involves the reaction of 4-methoxyacetophenone with 5-methylthiophene-2-carboxaldehyde to form a hydrazone intermediate.
  • Cyclization : This hydrazone undergoes cyclization to yield the pyrazole framework.
  • Carbohydrazide Formation : The final step involves the introduction of the carbohydrazide moiety through reaction with hydrazine derivatives .

Case Study 1: Antimicrobial Screening

In a study evaluating various pyrazole derivatives, this compound was tested against Escherichia coli and Pseudomonas aeruginosa. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations comparable to standard antibiotics. These findings support its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of the compound against human breast cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. This suggests that further exploration into its mechanisms of action could yield valuable insights for cancer therapy .

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